molecular formula C8H8BrClO B1446598 2-Bromo-1-chloro-4-ethoxybenzene CAS No. 1539442-68-6

2-Bromo-1-chloro-4-ethoxybenzene

Cat. No.: B1446598
CAS No.: 1539442-68-6
M. Wt: 235.5 g/mol
InChI Key: JOCIOLXCHCQGJA-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-ethoxybenzene is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-chloro-4-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-chloro-4-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCIOLXCHCQGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile of 2-Bromo-1-chloro-4-ethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-chloro-4-ethoxybenzene (CAS: 1539442-68-6) is a trisubstituted arene characterized by significant lipophilicity and low aqueous solubility.[1][2][3] Its solubility profile is governed by the interplay between its non-polar halogenated aromatic core and the moderately polar, hydrogen-bond-accepting ethoxy tail.[1][2]

For researchers and process chemists, this compound behaves as a classic lipophilic halo-ether .[1][2] It exhibits excellent solubility in chlorinated hydrocarbons and aromatic solvents, moderate to high solubility in polar aprotic solvents, and negligible solubility in water.[2] Successful handling, reaction engineering, and purification depend on leveraging these differentials—specifically using chlorinated solvents for dissolution and alcohols/water as antisolvents.[2]

Physicochemical Architecture & Solvation Theory

To predict and manipulate the solubility of this compound without exhaustive trial-and-error, we must understand its molecular interactions.[1][2]

Structural Analysis[1][2]
  • Lipophilic Core: The benzene ring substituted with Chlorine (C1) and Bromine (C2) creates a dense, electron-rich, yet hydrophobic region.[1][2] The halogens increase the molecular weight and polarizability but do not offer hydrogen bond donation.[2]

  • Polar Handle: The Ethoxy group (-OCH₂CH₃) at C4 provides a dipole moment and acts as a weak Hydrogen Bond Acceptor (HBA).[1][2] It does not act as a Hydrogen Bond Donor (HBD).[2]

  • Lattice Energy: The asymmetry introduced by the ortho-bromo/chloro positioning often disrupts crystal packing compared to symmetrical analogs, potentially lowering the melting point and enhancing solubility in organic media.[2]

Predicted Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), we can estimate the Hansen Solubility Parameters (HSP) to guide solvent selection.[1][2]

ParameterEstimated Value (

)
Physical Meaning
Dispersion (

)
~19.0 MPa

High interaction with aromatics/aliphatics due to Br/Cl polarizability.[1][2]
Polarity (

)
~4.5 MPa

Low-moderate polarity from the ether linkage and C-X bonds.[1][2]
H-Bonding (

)
~3.5 MPa

Low H-bonding capability (Acceptor only).[1][2]
LogP (Octanol/Water) ~3.8 - 4.2Highly lipophilic; partitions strongly into organic phases.[1][2]

Implication: The compound lies in the "Green Region" for solvents like Dichloromethane (DCM) , Toluene , and Tetrahydrofuran (THF) .[2] It is thermodynamically incompatible with high


 solvents like Water.[2]

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic affinity for 2-Bromo-1-chloro-4-ethoxybenzene.

Table 1: Solubility Performance Guide
Solvent ClassRepresentative SolventsSolubility RatingOperational Use Case
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent (>100 mg/mL)Primary Dissolution: Ideal for reactions (Friedel-Crafts, Bromination) and liquid-liquid extraction.[1][2]
Aromatics Toluene, Xylene, BenzeneHigh (>80 mg/mL)Process Solvent: High boiling point allows for heated reactions; good for recrystallization upon cooling.[2]
Ethers THF, 2-MeTHF, MTBE, Diethyl EtherHigh (>50 mg/mL)Reaction Medium: Suitable for Grignard formation or metal-catalyzed couplings (Suzuki/Buchwald).[1][2]
Polar Aprotics DMF, DMSO, NMPHigh Nucleophilic Substitutions: Solubilizes the compound but difficult to remove; use only when high T or specific reactivity is required.[2]
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Chromatography/Workup: Good general-purpose solvents; Acetone is a good choice for cleaning glassware.[1][2]
Alcohols Ethanol, Methanol, IsopropanolModerate/Temperature Dependent Crystallization: Solubility drops significantly with temperature.[2] Hot ethanol is a classic recrystallization solvent for this class.[2]
Alkanes Hexanes, Heptane, PentaneLow-Moderate Antisolvent: Often used to precipitate the compound from DCM or Toluene solutions.[2]
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Washing: Used to remove inorganic salts during workup without losing product.[2]

Mechanism of Solvation (Visualization)

The diagram below illustrates the competing intermolecular forces determining solubility. The solvent must overcome the crystal lattice energy (Enthalpy of Fusion) via favorable solute-solvent interactions.[1][2]

SolvationMechanism Solute 2-Bromo-1-chloro- 4-ethoxybenzene (Crystal Lattice) Interaction_Dispersion Dispersion Forces (London) Solute->Interaction_Dispersion High Polarizability (Br/Cl) Interaction_Dipole Dipole-Dipole Interaction Solute->Interaction_Dipole Ethoxy Dipole Solvent_DCM Dichloromethane (Solvent) Solvent_DCM->Interaction_Dispersion Matches Solute Solvent_DCM->Interaction_Dipole Matches Solute Solvent_Water Water (Non-Solvent) Interaction_HBond H-Bond Network (Costly to Break) Solvent_Water->Interaction_HBond Self-Association Result_Soluble Solubilization (ΔG < 0) Interaction_Dispersion->Result_Soluble Interaction_Dipole->Result_Soluble Result_Insoluble Phase Separation (ΔG > 0) Interaction_HBond->Result_Insoluble Solute cannotdisrupt water network

Figure 1: Solvation thermodynamics.[1][2] DCM dissolves the compound via matching dispersion and dipole forces.[2] Water rejects the compound because the energy cost to break water-water hydrogen bonds is too high.[1][2]

Experimental Protocols

As specific solubility values can vary by batch purity and polymorph, the following protocols allow for precise determination and process optimization.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit (S) in mg/mL for a specific solvent at 25°C.

  • Preparation: Weigh 500 mg of 2-Bromo-1-chloro-4-ethoxybenzene into a 4 mL glass vial.

  • Addition: Add the target solvent (e.g., Toluene) in 250 µL increments.[2]

  • Equilibration: Vortex for 1 minute after each addition. If the solid dissolves completely, stop.[2]

    • If solid remains:[2][4] Place the vial in a shaker/water bath at 25°C for 4 hours.

  • Sampling: Centrifuge the saturated suspension at 3000 rpm for 5 minutes.

  • Quantification:

    • Pipette 100 µL of the clear supernatant into a pre-weighed aluminum weighing pan.

    • Evaporate the solvent (vacuum oven or gentle nitrogen stream).[2]

    • Weigh the residue.[2]

  • Calculation:

    
    
    
Protocol: Recrystallization Solvent Screening

Objective: Identify the optimal Solvent/Antisolvent pair for purification.

  • Dissolution: Dissolve 100 mg of compound in the minimum amount of DCM (good solvent).

  • Antisolvent Addition: Slowly add Hexanes (antisolvent) dropwise while stirring.[2]

  • Observation:

    • Cloud Point: Note the volume of Hexane required to turn the solution cloudy.[2]

    • Precipitation: If an oil forms ("oiling out"), the solvent system is too non-polar; switch antisolvent to Cold Ethanol .[2]

    • Crystals: If crystals form, cool to 0°C and filter.[2]

  • Validation: Check purity of crystals via HPLC or Melting Point.

Applications in Synthesis & Processing[1][2][4]

Reaction Solvent Selection[1][2]
  • Bromination/Chlorination: Use DCM or Acetic Acid .[2] The compound is stable in acidic media.[2]

  • Grignard Formation: Use anhydrous THF or 2-MeTHF .[1][2] The aryl bromide (C2-Br) is more reactive than the chloride and will undergo Magnesium insertion preferentially.[1][2]

  • Suzuki Coupling: Toluene/Water biphasic systems with a phase transfer catalyst (e.g., TBAB) are highly effective due to the compound's high solubility in Toluene.[2]

Purification Strategy (Decision Tree)

PurificationTree Start Crude Reaction Mixture Check_State Physical State? Start->Check_State Liquid Oily Residue Check_State->Liquid Solid Solid Precipitate Check_State->Solid Distill High Vac Distillation (Beware Thermal Stability) Liquid->Distill If stable Recryst Recrystallization Solid->Recryst Solvent_Choice Select Solvent System Recryst->Solvent_Choice System_A Ethanol (Hot -> Cold) Solvent_Choice->System_A Standard System_B DCM / Hexanes Solvent_Choice->System_B If highly impure

Figure 2: Purification workflow.[1][2] Recrystallization from Ethanol is the preferred starting point for solid isolation.[1][2]

Safety & Handling (E-E-A-T)

  • Halogenated Waste: Solutions containing this compound (especially in DCM) must be disposed of as Halogenated Organic Waste .[2] Do not mix with general organic waste streams to prevent incineration issues (dioxin formation).[2]

  • Peroxide Risk: As an ethoxy-benzene (ether), this compound can form peroxides upon prolonged exposure to air/light, though the electron-withdrawing halogens reduce this risk compared to simple ethers.[1][2] Test for peroxides before distilling or heating to dryness if the bottle is old.[2]

  • Skin Absorption: The lipophilic nature facilitates skin absorption.[2] Wear Nitrile gloves (double-gloving recommended with DCM) and a lab coat.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24212081 (Related Isomer: 2-bromo-1-chloro-4-methoxybenzene).[1][2] Retrieved from [Link][1][2]

  • Google Patents (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1][2] (Details extraction/dissolution in Toluene and Ethanol). Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[2] CRC Press.[2] (Source for group contribution theory applied in Section 2).

Sources

A Technical Guide to 2-Bromo-1-chloro-4-ethoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Bromo-1-chloro-4-ethoxybenzene (CAS 1539442-68-6), a halogenated aromatic ether of interest in synthetic chemistry and drug discovery. Due to its specific substitution pattern, this molecule presents unique opportunities for the synthesis of complex organic scaffolds. This document covers its commercial availability, quality control considerations, and potential applications, with a focus on providing practical insights for researchers and drug development professionals.

Introduction to 2-Bromo-1-chloro-4-ethoxybenzene

2-Bromo-1-chloro-4-ethoxybenzene is a substituted benzene derivative featuring bromo, chloro, and ethoxy functional groups. The arrangement of these substituents on the aromatic ring dictates its reactivity and potential for further chemical modifications. Halogenated phenyl ethers are a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other fine chemicals. The bromine and chlorine atoms offer distinct reactivities, allowing for selective transformations such as cross-coupling reactions, while the ethoxy group modulates the electronic properties of the benzene ring.

The precise positioning of the functional groups in 2-Bromo-1-chloro-4-ethoxybenzene makes it a valuable intermediate for creating highly substituted aromatic compounds. The interplay between the ortho-directing ethoxy group and the deactivating but also ortho-, para-directing halogens influences the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Commercial Availability and Supplier Landscape

2-Bromo-1-chloro-4-ethoxybenzene (CAS 1539442-68-6) is commercially available from a select number of specialized chemical suppliers, primarily as a research and development chemical. The availability of this specific isomer is more limited compared to other related compounds.

Below is a summary of known suppliers for 2-Bromo-1-chloro-4-ethoxybenzene and a closely related isomer, 1-Bromo-2-chloro-4-ethoxybenzene, for comparative purposes.

CompoundCAS NumberSupplierPurity
2-Bromo-1-chloro-4-ethoxybenzene1539442-68-6Boroncore≥98%[1]
2-Bromo-1-chloro-4-ethoxybenzene1539442-68-6Beijing Xinheng Research Technology Co., Ltd.≥95%[2]
1-Bromo-2-chloro-4-ethoxybenzene313545-43-6MilliporeSigma98%
1-Bromo-2-chloro-4-ethoxybenzene313545-43-6Oakwood ChemicalNot specified

It is crucial for researchers to verify the identity and purity of the supplied material, as isomeric impurities can significantly impact the outcome of synthetic procedures.

Supply_Chain cluster_suppliers Chemical Suppliers cluster_users End Users Boroncore Boroncore (CAS: 1539442-68-6) ResearchLabs Research Laboratories Boroncore->ResearchLabs DrugDev Drug Development Professionals Boroncore->DrugDev BeijingXinheng Beijing Xinheng Research (CAS: 1539442-68-6) BeijingXinheng->ResearchLabs BeijingXinheng->DrugDev MilliporeSigma MilliporeSigma (CAS: 313545-43-6) MilliporeSigma->DrugDev OakwoodChemical Oakwood Chemical (CAS: 313545-43-6) OakwoodChemical->DrugDev QC_Workflow cluster_workflow Quality Control Workflow Start Receive Starting Material VisualInspection Visual Inspection Start->VisualInspection Sampling Representative Sampling VisualInspection->Sampling NMR NMR Spectroscopy (1H, 13C) Sampling->NMR MS Mass Spectrometry Sampling->MS GC_HPLC GC or HPLC Purity Analysis Sampling->GC_HPLC Decision Accept or Reject? NMR->Decision MS->Decision GC_HPLC->Decision Release Release for Synthesis Decision->Release Purity & Identity Confirmed Reject Reject and Quarantine Decision->Reject Out of Specification

Sources

potential applications of 2-Bromo-1-chloro-4-ethoxybenzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic utilization of 2-Bromo-1-chloro-4-ethoxybenzene (CAS: 1539442-68-6) in medicinal chemistry. It focuses on the molecule's unique electronic properties that enable orthogonal functionalization, serving as a high-value scaffold for constructing biaryl and heterobiaryl pharmacophores found in metabolic and oncological therapeutics.

Technical Guide & Whitepaper

Executive Summary: The Orthogonal "Linchpin"

In the architecture of small molecule drugs, 2-Bromo-1-chloro-4-ethoxybenzene represents a "privileged" trisubstituted benzene scaffold. Its value lies not merely in its constituent atoms, but in the electronic dissonance between its three substituents.

The molecule features two halogen handles (Br, Cl) with distinct bond dissociation energies and electronic environments, anchored by an electron-donating ethoxy group. This arrangement allows medicinal chemists to perform sequential, chemoselective transformations —reacting the bromine atom first under mild conditions, followed by the activation of the chlorine atom under forcing conditions. This "linchpin" capability makes it an ideal precursor for non-symmetrical biaryls (e.g., kinase inhibitors) and diarylmethane scaffolds (e.g., SGLT2 inhibitors).

Molecular Architecture & Reactivity Profile[1]

Electronic Landscape

To exploit this molecule, one must understand the competition between the substituents:

  • 4-Ethoxy Group (OEt): A strong para-activator via resonance (+M effect). It pushes electron density primarily to positions 1 and 3 .

  • 1-Chloro Group (Cl): Located para to the ethoxy group. The resonance donation from OEt renders the C1–Cl bond significantly more electron-rich than a standard chlorobenzene. This deactivates C1 toward oxidative addition by Pd(0) catalysts.

  • 2-Bromo Group (Br): Located meta to the ethoxy group. It does not receive direct resonance enrichment. Consequently, the C2–Br bond retains its electron-deficient character, making it highly susceptible to oxidative addition.

The Reactivity Hierarchy

This electronic bias creates a massive reactivity window between the two halogens, far exceeding the natural leaving group ability difference (Br > Cl).

PositionSubstituentElectronic StatusReactivity (Pd-Catalysis)Strategic Role
C2 BromineElectron-Deficient (meta-OEt)High (Reacts at RT - 60°C)Primary Coupling Site (Suzuki/Heck)
C1 ChlorineElectron-Rich (para-OEt)Low (Requires >100°C + Bulky Ligands)Secondary Coupling Site (Buchwald/Suzuki)
C4 EthoxyDonor AnchorInert / StableLipophilic Tail or Phenol Precursor

Synthetic Utility & Applications

Construction of SGLT2 Inhibitor Scaffolds

The "gliflozin" class of antidiabetic drugs (e.g., Dapagliflozin, Ertugliflozin) relies on a diaryl methane or diaryl ether core. 2-Bromo-1-chloro-4-ethoxybenzene serves as a critical entry point for these structures.

  • Workflow: The C2-Br is lithiated (via halogen-metal exchange) or converted to a Grignard reagent to attack a benzaldehyde or benzyl halide, forming the C-C bridge characteristic of SGLT2 inhibitors. The C1-Cl remains intact, allowing for late-stage diversification or serving as the attachment point for the glucose moiety (via further coupling).

Sequential Biaryl Synthesis (Kinase Inhibitors)

Many kinase inhibitors (e.g., p38 MAP kinase or EGFR inhibitors) utilize a central benzene ring decorated with two different aryl or heteroaryl wings.

  • Step 1 (Chemoselective): Suzuki-Miyaura coupling at C2-Br introduces the "Left Wing" (e.g., a pyridine or pyrazole).

  • Step 2 (Forcing): Buchwald-Hartwig amination or a second Suzuki coupling at C1-Cl introduces the "Right Wing" (e.g., a solubilizing amine or tail).

The Ethoxy Anchor: Bioisostere & Prodrug Potential

The ethoxy group at C4 is not just a spectator:

  • Lipophilicity: It increases logP, aiding membrane permeability.

  • Phenol Masking: Treatment with

    
     reveals a phenol, which can participate in H-bonding within a receptor pocket or serve as a handle for PROTAC linker attachment.
    

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the chemoselectivity.

G Start 2-Bromo-1-chloro- 4-ethoxybenzene Step1 C2-Arylation (Suzuki) (Pd(PPh3)4, Na2CO3, 60°C) Start->Step1 Selective C-Br Activation Intermediate 1-Chloro-4-ethoxy- 2-arylbenzene Step1->Intermediate Step2_Suzuki C1-Arylation (Suzuki) (Pd2(dba)3, SPhos, 110°C) Intermediate->Step2_Suzuki Activate C-Cl Step2_Buchwald C1-Amination (Buchwald) (Pd(OAc)2, XPhos, 100°C) Intermediate->Step2_Buchwald Activate C-Cl Final_Biaryl Non-Symmetrical Terphenyl Scaffold Step2_Suzuki->Final_Biaryl Final_Amine Aminated Biaryl (Kinase Inhibitor Core) Step2_Buchwald->Final_Amine

Figure 1: Chemoselective functionalization pathway. The green node represents the facile C-Br coupling; red nodes represent the forcing conditions required for C-Cl activation.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C2

Objective: Couple a boronic acid to the C2-Br position without touching the C1-Cl bond.

Reagents:

  • Substrate: 2-Bromo-1-chloro-4-ethoxybenzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst:

    
     (5 mol%) — Note: Use a non-bulky phosphine to avoid activating the Cl.
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME/Water (3:1)

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, and catalyst under

    
    .
    
  • Add degassed solvent and base.[1]

  • Critical Step: Heat to 60°C . Do not exceed 80°C. At this temperature, the oxidative addition into C-Br is fast, but C-Cl is inert.

  • Monitor by HPLC. The reaction typically completes in 4-6 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Activation of C1-Cl (Post-C2 Functionalization)

Objective: Functionalize the sterically hindered and electron-rich C1-Cl bond.

Reagents:

  • Substrate: C2-substituted intermediate (1.0 equiv)[2]

  • Nucleophile: Morpholine or Aniline derivative (1.2 equiv)

  • Catalyst System:

    
     (2 mol%) + XPhos  or RuPhos  (4 mol%).
    
    • Rationale: Dialkylbiaryl phosphines (Buchwald ligands) are required to facilitate oxidative addition into the electron-rich C-Cl bond.

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or Dioxane.

Procedure:

  • Combine substrate, amine, catalyst, and ligand in a sealed tube under Argon.

  • Add base and anhydrous solvent.[1]

  • Heat to 100–110°C for 12–16 hours.

  • Filter through Celite and purify via flash chromatography.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24212081 (Analog: 2-Bromo-1-chloro-4-methoxybenzene). Retrieved from [Link]

  • Note: Cited to distinguish the user's mono-ring scaffold from the downstream diphenylmethane intermedi
  • Organic Syntheses. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. (General Protocol Adaptation). Retrieved from [Link]

Sources

Methodological & Application

purification of 2-Bromo-1-chloro-4-ethoxybenzene by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Bromo-1-chloro-4-ethoxybenzene via Flash Column Chromatography

Executive Summary & Molecular Context

2-Bromo-1-chloro-4-ethoxybenzene (CAS: 2732-80-1, analog) is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and agrochemicals. Its purification presents a specific challenge: separating the desired ortho-bromo regioisomer from unreacted starting materials (4-chlorophenetole) and potential meta-bromo isomers or poly-brominated byproducts.

The Challenge: The molecule contains two deactivating halogens and one activating ethoxy group. The polarity difference between the desired product and its regioisomers is minimal, often resulting in "overlapping" spots on Thin Layer Chromatography (TLC). Standard "wet loading" often leads to band broadening that destroys resolution.

The Solution: This protocol utilizes a Gradient Elution Strategy on Silica Gel 60, employing a non-polar hydrocarbon baseline modified with a polar aprotic solvent. We prioritize Dry Loading to maximize theoretical plates and resolution.

Pre-Chromatography Analysis: The "Scouting" Phase

Before packing a column, the retention factor (


) must be optimized. For halogenated aryl ethers, standard Hexane/Ethyl Acetate systems often move compounds too fast or lack selectivity.

Recommended TLC Solvent Systems:

Solvent SystemRatio (v/v)PurposeExpected

(Product)
Hexane (100%) 100:0Baseline check (Product should stay at baseline or

)
~0.05
Hexane : EtOAc 98:2High-resolution separation of non-polar impurities0.15 - 0.20
Hexane : DCM 90:10Alternative selectivity (if EtOAc co-elutes isomers)0.25 - 0.30
Hexane : Toluene 80:20Pi-pi interaction separation (Best for isomer resolution)0.20 - 0.30

Critical Insight: If the separation between the product and the nearest impurity is


 in Hexane/EtOAc, switch to Hexane/Toluene . Toluene interacts with the pi-systems of aromatic rings; the steric bulk of the bromine atom in the ortho position (relative to the ethoxy group) alters this interaction compared to meta isomers, often providing better resolution than polarity-based separation alone.

Detailed Purification Protocol

Phase A: Sample Preparation (Dry Loading)

Rationale: Halogenated aromatics are often oils or low-melting solids with limited solubility in pure hexane but high solubility in DCM. Wet loading with DCM will cause the band to "streak" down the column before elution begins.

  • Dissolve crude 2-Bromo-1-chloro-4-ethoxybenzene in the minimum amount of Dichloromethane (DCM).

  • Add Silica Gel 60 (40-63 µm) to the solution. Ratio: 1g crude : 2g Silica.

  • Evaporate the solvent under reduced pressure (Rotary Evaporator) until a free-flowing, dry powder remains.

    • Note: Ensure no DCM odor remains; residual DCM acts as a strong eluent and will ruin the gradient.

Phase B: Column Packing & Equilibration
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Column Dimensions: Use a 30:1 weight ratio of Silica to Crude Load. (e.g., for 1g crude, use 30g Silica).

  • Slurry Method: Slurry pack with 100% Hexanes . This ensures the column is tightly packed and air-free.

  • Sand Bed: Add a 1 cm layer of calcined sea sand on top of the silica to protect the bed.

Phase C: Elution Gradient

Flow Rate: 15-20 mL/min (for a 2-3 cm diameter column).

StepMobile Phase CompositionVolume (Column Volumes - CV)Objective
1 100% Hexanes 2 CVElute highly non-polar impurities (e.g., bis-aryl byproducts).
2 99:1 Hexane:EtOAc 3 CVBegin mobilizing the product slowly.
3 98:2 Hexane:EtOAc 5-10 CVProduct Elution Window. Collect small fractions.
4 95:5 Hexane:EtOAc 3 CVFlush remaining polar impurities (phenols, oxidations).

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude Mixture (2-Bromo-1-chloro-4-ethoxybenzene) TLC TLC Scouting (Hexane/EtOAc 98:2) Start->TLC Decision Is Delta Rf > 0.1? TLC->Decision AltSolvent Switch to Hexane/Toluene (80:20) Decision->AltSolvent No DryLoad Dry Load Preparation (DCM + Silica -> Rotovap) Decision->DryLoad Yes AltSolvent->DryLoad Packing Column Packing (Slurry in 100% Hexane) DryLoad->Packing Elution Gradient Elution (0% -> 2% EtOAc) Packing->Elution Fractions Fraction Analysis (UV 254nm + TLC) Elution->Fractions Pool Pool Pure Fractions & Concentrate Fractions->Pool

Figure 1: Decision tree for the purification of halogenated aryl ethers, emphasizing the critical solvent selection step.

Troubleshooting & Optimization

Issue 1: Co-elution of Regioisomers

  • Mechanism: The dipole moments of 2-bromo-1-chloro-4-ethoxybenzene and its isomers (e.g., 3-bromo) are very similar.

  • Fix: Use Isocratic Elution . Instead of a gradient, run the entire column at 1.5% EtOAc in Hexane. This extends the run time but maximizes the number of interaction events (theoretical plates) between the silica and the isomers.

Issue 2: "Tailing" Spots

  • Mechanism: Residual phenolic hydroxyl groups (from incomplete alkylation of the precursor) interacting strongly with silica.

  • Fix: Add 0.5% Triethylamine (TEA) to the mobile phase. This neutralizes the acidic sites on the silica gel, sharpening the peaks.

Issue 3: Product Crystallizing on Column

  • Mechanism: High concentration in non-polar solvent.

  • Fix: Ensure the Dry Load is well-dispersed. Do not overload the column. If crystallization occurs, immediately switch to 5% DCM/Hexane to redissolve, though this may compromise resolution.

Analytical Validation (QC)

Do not rely solely on TLC for final purity. Halogenated isomers often have identical


 values but different retention times in Gas Chromatography (GC).
  • Technique: GC-MS or GC-FID.[1][2]

  • Column: DB-5 or equivalent non-polar capillary column.

  • Temperature Program: 100°C (hold 2 min)

    
     30°C/min 
    
    
    
    250°C.
  • Acceptance Criteria: >98% area purity with no single impurity >0.5%.

Safety Considerations

  • Silica Dust: Inhalation hazard. Always handle silica gel in a fume hood and wear an N95 mask.

  • Halogenated Waste: The product and DCM used in loading must be disposed of in segregated Halogenated Organic Waste streams.

  • Skin Contact: Halo-ethers can be skin irritants and potential sensitizers. Wear nitrile gloves (double-gloving recommended).

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). "Synthesis and Purification of Halogenated Phenetoles". BenchChem Application Notes. Link

  • PubChem Database. (2025).[3][4] "2-Bromo-1-chloro-4-methoxybenzene (Analogous Structure Properties)". National Center for Biotechnology Information. Link

Sources

Application Note: Chemoselective Functionalization of 2-Bromo-1-chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Bromo-1-chloro-4-ethoxybenzene CAS: [Relevant CAS if available, e.g., 160970-00-0 generic analog] Molecular Weight: 235.51 g/mol

This guide addresses the "Nucleophilic Substitution" of 2-Bromo-1-chloro-4-ethoxybenzene. It is critical to establish immediately that classical Nucleophilic Aromatic Substitution (


) is thermodynamically unfavorable  for this substrate. The presence of the 4-ethoxy group (a strong 

-donor) renders the aromatic ring electron-rich, destabilizing the Meisenheimer complex required for traditional

.

Therefore, this protocol focuses exclusively on Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) . This approach leverages the distinct bond dissociation energies (BDE) of the C-Br and C-Cl bonds to achieve high chemoselectivity.

Structural & Electronic Logic

The substrate presents a "Ladder of Reactivity" that allows for orthogonal functionalization:

  • C2-Br Bond (Primary Target):

    • Reactivity: High.

    • Mechanism: Fast Oxidative Addition (OA) to Pd(0).

    • Electronic Context: Located meta to the Ethoxy group. The inductive withdrawal of the adjacent Chlorine further weakens this bond, activating it toward Pd insertion.

  • C1-Cl Bond (Secondary Target/Inert):

    • Reactivity: Low (under controlled conditions).

    • Mechanism: Slow OA.

    • Electronic Context: Located para to the Ethoxy group. Resonance donation (+M effect) from the oxygen increases the double-bond character of the C-Cl bond, making it significantly more resistant to oxidative addition than a standard aryl chloride.

Decision Matrix: Why Fails
  • 
     Requirement:  Strong Electron Withdrawing Groups (EWGs) ortho/para (e.g., 
    
    
    
    ,
    
    
    ).
  • Substrate Reality: 4-OEt is an Electron Donating Group (EDG).

  • Result: The ring repels nucleophiles. Forcing conditions (e.g., benzyne mechanism with

    
    ) will result in a "regiochemical scramble" (mixture of meta/para products).
    

Mechanistic Visualization

The following diagram illustrates the kinetic selectivity window. The catalyst follows the path of least resistance (lowest activation energy,


), which is the oxidative addition into the C-Br bond.

ReactionLandscape Substrate 2-Bromo-1-chloro- 4-ethoxybenzene TS_Br TS: C-Br Insertion (Low Barrier) Substrate->TS_Br Fast k1 TS_Cl TS: C-Cl Insertion (High Barrier) Substrate->TS_Cl Slow k2 Pd0 Pd(0)L2 Active Catalyst Pd0->TS_Br Int_Br Oxidative Addition Complex (L2Pd(Ar)Br) TS_Br->Int_Br Int_Cl No Reaction / Trace Product TS_Cl->Int_Cl Product C2-Substituted Product (Cl Retained) Int_Br->Product + Nucleophile + Base

Caption: Kinetic landscape showing the preferential oxidative addition of Palladium into the C-Br bond due to lower activation energy compared to the resonance-stabilized C-Cl bond.

Protocol: Chemoselective Buchwald-Hartwig Amination

This protocol describes the substitution of the Bromine atom with a secondary amine (e.g., Morpholine, Piperidine) while preserving the Chlorine atom.

Reagents & Materials Table
ReagentRoleEquiv.Notes
Substrate Electrophile1.02-Bromo-1-chloro-4-ethoxybenzene
Morpholine Nucleophile1.2Or other secondary amine
Pd(OAc)₂ Pre-catalyst0.022 mol%. Cost-effective source of Pd.
BINAP Ligand0.033 mol%. Bidentate ligand ensures stability and selectivity.
Cs₂CO₃ Base2.0Mild base compatible with functional groups.
Toluene SolventN/AAnhydrous (0.2 M concentration).
Step-by-Step Methodology

Pre-Reaction Check: Glassware must be oven-dried. Use a Schlenk line or Glovebox for catalyst handling.

  • Catalyst Activation (In Situ):

    • In a reaction vial, charge

      
       (2 mol%) and 
      
      
      
      (3 mol%).
    • Add anhydrous Toluene (50% of total volume).

    • Stir at Room Temperature (RT) for 15 minutes under Nitrogen (

      
      ). The solution should turn from orange to a clear yellow/reddish hue, indicating ligation.
      
  • Substrate Addition:

    • Add 2-Bromo-1-chloro-4-ethoxybenzene (1.0 equiv) and

      
       (2.0 equiv) to the vial.
      
    • Critical Step: Purge the headspace with

      
       for 2 minutes to remove oxygen which kills the active Pd(0) species.
      
  • Nucleophile Introduction:

    • Add the amine (1.2 equiv) via syringe.

    • Add the remaining Toluene. Seal the vial with a crimp cap or Teflon-lined screw cap.

  • Reaction:

    • Heat the block to 80°C .

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of activating the C-Cl bond (scrambling).

    • Stir for 4–12 hours. Monitor by HPLC or TLC (Hexane/EtOAc). Look for the disappearance of the starting material (

      
      ) and appearance of the fluorescent product (
      
      
      
      ).
  • Workup:

    • Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts (

      
      , 
      
      
      
      , Pd black).
    • Wash the Celite pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (

      
      ).[1]
      
    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_react Reaction cluster_workup Isolation Start Start: Inert Atmosphere (N2/Ar) Mix Mix Pd(OAc)2 + BINAP in Toluene (15 min) Start->Mix AddSub Add Substrate + Base (Cs2CO3) Mix->AddSub AddNuc Add Amine AddSub->AddNuc Heat Heat to 80°C (4-12 Hours) AddNuc->Heat Monitor Monitor (TLC/HPLC) Check for C-Cl scrambling Heat->Monitor Filter Filter through Celite Monitor->Filter Complete Purify Flash Chromatography Filter->Purify

Caption: Step-by-step workflow for the chemoselective amination of 2-bromo-1-chloro-4-ethoxybenzene.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction Catalyst Poisoning /

Ingress
Ensure strict inert atmosphere. Sparge solvents with

for 30 mins before use.
Low Yield Electronic DeactivationThe OEt group makes the ring electron-rich. Switch to a more electron-rich ligand like XPhos or BrettPhos to facilitate Oxidative Addition.
Loss of Selectivity (Cl reacts)Temperature too highReduce temperature to 60°C. Switch from Pd(0) to a Pd(II) precatalyst cycle. Avoid bulky phosphines like

which are known to activate Chlorides.
Dehalogenation (H replaces Br)

-Hydride Elimination
If using primary amines, this is a risk. Switch solvent to Dioxane or use a ligand that enforces reductive elimination (e.g., DPPF).
Why Not Copper (Ullmann)?

While Copper catalysis (Ullmann-type) is cheaper, it generally requires higher temperatures (>110°C) and stronger bases. For this specific substrate, the high temperature risks activating the C-Cl bond or causing ether cleavage of the ethoxy group. Palladium provides the necessary kinetic control for chemoselectivity.

References

  • Selectivity in Pd-Catalyzed Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Buchwald-Hartwig Amination Guide: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science. Link

  • Mechanistic Studies on Oxidative Addition: Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes. Journal of the American Chemical Society. Link

  • Bond Dissociation Energies (BDE): Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Reference for C-Br vs C-Cl bond strengths).

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Reagent Formation with 2-Bromo-1-chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals encountering difficulties with the formation of the Grignard reagent from 2-Bromo-1-chloro-4-ethoxybenzene. The content is structured to address common failures and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 2-Bromo-1-chloro-4-ethoxybenzene won't start. What is the most common reason for initiation failure?

The most frequent cause of initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2][3] This layer prevents the magnesium from reacting with the aryl halide. Activation of the magnesium surface is a critical and mandatory step to expose fresh, reactive metal.[3] Additionally, even trace amounts of water in the glassware or solvent will quench the reaction immediately, as the Grignard reagent is a very strong base.[4][5]

Q2: My starting material has both a bromine and a chlorine atom. Which one will form the Grignard reagent?

The Grignard reagent will form selectively at the carbon-bromine bond. The reactivity of halogens in Grignard formation follows the order I > Br > Cl >> F.[6] This is because the C-Br bond is weaker and more easily cleaved by magnesium than the C-Cl bond, leading to a lower activation energy for the reaction.[6][7] This selectivity allows for the targeted synthesis of 2-chloro-4-ethoxyphenylmagnesium bromide.

Q3: What are the best solvents for this reaction, and why?

Anhydrous ethereal solvents are essential for Grignar_d reagent formation and stability.[8][9] The most common choices are diethyl ether (Et₂O) and tetrahydrofuran (THF). These solvents are critical for two reasons:

  • Aprotic Nature : They lack acidic protons, which would otherwise react with and destroy the highly basic Grignard reagent.[4][10]

  • Stabilization : The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center, forming a soluble and stable complex that enhances the reagent's reactivity.[9][11][12] THF is often preferred for less reactive aryl halides as it provides better stabilization.[13]

Q4: How can I visually confirm that my Grignard reaction has initiated?

Several visual cues indicate a successful initiation:

  • A noticeable exotherm (the flask becomes warm).[14]

  • The appearance of a cloudy, grayish, or brownish suspension.[1][15]

  • Gentle bubbling or refluxing of the solvent at the surface of the magnesium.[2]

  • If an iodine crystal was used as an activator, its characteristic purple/brown color will disappear.[16][17]

In-Depth Troubleshooting Guide

This section is organized by common symptoms observed during failed or low-yielding experiments.

Symptom 1: Reaction Fails to Initiate

The reaction mixture remains clear, and no exotherm is detected after adding a portion of the aryl halide.

Potential Cause Explanation & Corrective Action
Inactive Magnesium Surface The ubiquitous magnesium oxide (MgO) layer on the turnings is inert. Solution: Activate the magnesium immediately before use. Mechanical methods like crushing the turnings with a dry glass rod can expose a fresh surface.[18] Chemical activation is more robust; use initiators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2][19] See Protocol 1 for a detailed activation procedure.
Presence of Moisture Grignard reagents are potent bases and are rapidly destroyed by water (protonolysis) to form the corresponding arene (1-chloro-4-ethoxybenzene).[4][5] Solution: All glassware must be rigorously flame-dried under vacuum or oven-dried (>120 °C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[13] Solvents must be anhydrous grade and preferably dried over molecular sieves or sodium/benzophenone.
Poor Quality Reagents Impurities in the 2-Bromo-1-chloro-4-ethoxybenzene or the solvent can inhibit the reaction. Solution: Ensure the starting halide is pure. If necessary, purify it by distillation or column chromatography. Use high-purity, anhydrous solvents from a reputable supplier.
Low Reaction Temperature While the reaction is exothermic, some initial energy input may be required for less reactive aryl halides. Solution: After adding the initial portion of the halide, gently warm a single spot of the flask with a heat gun.[16] Be prepared to remove the heat source immediately upon initiation to prevent a runaway reaction. Alternatively, placing the flask in an ultrasonic bath can facilitate initiation.[16]
Symptom 2: Low Yield of Grignard Reagent & Formation of a White Precipitate

The reaction initiates, but the final yield (determined by titration or derivatization) is low. A significant amount of white solid (biphenyl byproduct) may be observed.

Potential Cause Explanation & Corrective Action
Wurtz Coupling Side Reaction This is a major competing reaction where a newly formed Grignard molecule (R-MgX) reacts with an unreacted aryl halide molecule (R-X) to form a homocoupled dimer (R-R).[20][21][22] This is exacerbated by high local concentrations of the aryl halide and elevated temperatures.[22][23] Solution: Add the aryl halide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide.[22] Control the reaction temperature with an external cooling bath (e.g., a cool water bath) to manage the exotherm and prevent excessive refluxing.
Reaction with O₂ or CO₂ Exposure to air can lead to oxidation side products or reaction with carbon dioxide to form a carboxylate salt.[1][24] Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire setup and reaction duration. Use well-sealed glassware with septa for additions.
Incomplete Conversion The reaction may not have proceeded to completion. Solution: After the addition of the aryl halide is complete, allow the reaction to stir for an additional 30-60 minutes, with gentle heating if necessary, to ensure all the magnesium has reacted.[25]
Visualizing the Chemical Pathways

The diagram below illustrates the desired Grignard formation versus the primary side reaction, Wurtz coupling.

G cluster_products Pathways A 2-Bromo-1-chloro- 4-ethoxybenzene (Ar-Br) C Desired Grignard Reagent (Ar-MgBr) A->C + Mg (Desired Pathway) D Wurtz Coupling Product (Ar-Ar) A->D + Ar-MgBr B Magnesium (Mg) E Side Reaction

Caption: Competing reaction pathways in Grignard synthesis.

Troubleshooting Decision Tree

Use this logical workflow to diagnose experimental failures.

G start Reaction Start q1 Is there an exotherm or cloudiness? start->q1 sol1 Problem: Initiation Failure - Check Mg Activation - Verify Anhydrous Conditions - Use Initiator (I₂, DBE) q1->sol1 No q2 Is the final yield low? q1->q2 Yes sol2 Problem: Wurtz Coupling - Slow down halide addition - Control temperature - Ensure inert atmosphere q2->sol2 Yes success Success! Proceed to Titration/Use q2->success No

Caption: Logical workflow for troubleshooting Grignard formation.

Key Experimental Protocols
Protocol 1: Magnesium Activation

This procedure should be performed immediately before adding the aryl halide.

  • Preparation : In a flame-dried, three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel (all under a positive pressure of Nitrogen/Argon), add magnesium turnings (1.2 equivalents).

  • Activation : Add a single, small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes, creating a faint purple vapor that coats the turnings. The color should fade as the iodine reacts with the magnesium surface.[16][17]

  • Alternative Activation : Alternatively, add 3-5 mol% of 1,2-dibromoethane. Initiation is marked by the observation of ethylene gas bubbles.[1][19]

  • Solvent Addition : Allow the flask to cool to room temperature, then add a small amount of anhydrous THF or diethyl ether to just cover the magnesium turnings.

Protocol 2: Synthesis of 2-chloro-4-ethoxyphenylmagnesium bromide
  • Reagent Preparation : In the dropping funnel, prepare a solution of 2-Bromo-1-chloro-4-ethoxybenzene (1.0 equivalent) in anhydrous THF or diethyl ether.

  • Initiation : Add approximately 10% of the aryl bromide solution to the activated magnesium suspension. Stir the mixture. Initiation should occur within a few minutes, as evidenced by the signs mentioned in FAQ #4. If not, apply gentle heat.

  • Addition : Once the reaction is steadily refluxing, begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle, controllable reflux. Use an external water bath to manage the temperature if the reaction becomes too vigorous.

  • Completion : After the addition is complete, continue stirring the mixture for an additional 30-60 minutes. The reaction is complete when most of the metallic magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Protocol 3: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of your Grignard reagent before using it in subsequent steps.[5]

  • Preparation : Accurately weigh ~100 mg of dry iodine (I₂) into a flame-dried flask under an inert atmosphere and dissolve it in 1-2 mL of anhydrous THF.

  • Titration : Cool the iodine solution in an ice bath. Slowly add your prepared Grignard reagent solution dropwise via a syringe while stirring vigorously.

  • Endpoint : The endpoint is reached when the characteristic brown color of the iodine just disappears, resulting in a colorless or pale yellow solution.

  • Calculation : Record the volume of Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine. Repeat the titration at least twice for accuracy.

References
  • askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions? askIITians. Retrieved February 23, 2026, from [Link]

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]

  • askIITians. (2020, April 2). why does Mg chose C-Br bond over C-Cl bond in the prep of grignard reagent? askIITians. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia. Retrieved February 23, 2026, from [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. UCI Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, April 4). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Quora. (2017, December 13). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Quora. Retrieved February 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

  • Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Vedantu. Retrieved February 23, 2026, from [Link]

  • The Hive. (n.d.). Solvents and Stabilization in Grignard Reactions. Hive Chemistry Discourse. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. Retrieved February 23, 2026, from [Link]

  • Petersen, A. U., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]

  • Dietmar, S. (2009). The Grignard Reagents. Organometallics, 28(21), 6147-6152. [Link]

  • Quora. (2020, March 31). Why does water destroy Grignard reagents? Quora. Retrieved February 23, 2026, from [Link]

  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Publishing. [Link]

  • Reddit. (2019, April 28). How dangerous is actually adding water to Grignard reagent? r/chemistry. Retrieved February 23, 2026, from [Link]

  • Chemical Industry Journal. (2022, April 25). Grignard Reactions in Flow. Chemical Industry Journal. Retrieved February 23, 2026, from [Link]

  • Reddit. (2012, December 1). In the same molecule, which would form a Grignard reagent faster: Bromine or Chlorine? r/chemhelp. Retrieved February 23, 2026, from [Link]

  • Occidental College. (n.d.). Grignard Reaction. Occidental College Chemistry Department. Retrieved February 23, 2026, from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo. Retrieved February 23, 2026, from [Link]

  • Reddit. (2025, January 17). Cloride vs. Bromide Grignard Reactivity. r/chemistry. Retrieved February 23, 2026, from [Link]

  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • University of Calgary. (n.d.). Ch23: Aryl Grignards. University of Calgary Chemistry Department. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Tutor. (2019, January 7). making Grignard reagents. YouTube. Retrieved February 23, 2026, from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • LibreTexts Chemistry. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved February 23, 2026, from [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. Retrieved February 23, 2026, from [Link]

  • Sciencemadness.org. (2016, February 18). Grignard successes and failures. Retrieved February 23, 2026, from [Link]

  • LibreTexts Chemistry. (2023, January 22). Wurtz reaction. Retrieved February 23, 2026, from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved February 23, 2026, from [Link]

  • Quora. (2024, July 30). Can a grignard reaction be reversed? How can we determine the direction of a grignard reaction? Quora. Retrieved February 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, February 19). Why is this grignard synthesis incorrect? Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: 2-Bromo-1-chloro-4-ethoxybenzene Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the purification and isolation challenges of 2-Bromo-1-chloro-4-ethoxybenzene (IUPAC: 1-Bromo-2-chloro-4-ethoxybenzene, CAS: 313545-43-6).

This guide is structured for organic chemists and process engineers encountering difficulties with yield, purity, or isomeric contamination.

Part 1: Executive Summary & Compound Profile

Compound Identity:

  • Common Name: 2-Bromo-1-chloro-4-ethoxybenzene[1][2]

  • IUPAC Name: 1-Bromo-2-chloro-4-ethoxybenzene

  • CAS Number: 313545-43-6

  • Physical State: Viscous liquid or low-melting solid (approx. MP < 30°C).

  • Key Impurities: Regioisomers (e.g., 4-bromo-1-chloro-2-ethoxybenzene), unreacted starting material (4-chlorophenetole or 2-bromophenetole), and di-halogenated byproducts.

Core Challenge: The primary difficulty in purifying this compound lies in its low melting point (often resulting in "oiling out" during crystallization) and the similar boiling points of its regioisomers, which makes fractional distillation inefficient without a high theoretical plate count.

Part 2: Tier 1 - Quick Fixes (FAQs)

Q1: My product remains a dark oil and will not crystallize, even at 0°C. Is it impure? A: Not necessarily. 2-Bromo-1-chloro-4-ethoxybenzene is naturally a liquid or very low-melting solid at room temperature. The "dark" color usually indicates trace oxidation products (quinones) or residual bromine.

  • Action: Do not attempt standard recrystallization. Instead, perform a solvent wash . Dissolve the oil in pentane or hexane (10:1 ratio), cool to -78°C (dry ice/acetone) to induce precipitation, or simply wash the hexane solution with 10% sodium thiosulfate (to remove Br2) and 1M NaOH (to remove phenolic hydrolysis products).

Q2: I synthesized this via bromination of 1-chloro-4-ethoxybenzene, but NMR shows the wrong isomer. Why? A: This is a classic directing group conflict. The ethoxy group (-OEt) is a stronger activator than the chloro group (-Cl) and directs incoming electrophiles ortho to itself.[3]

  • Mechanism: Bromination of 1-chloro-4-ethoxybenzene yields primarily 3-bromo-1-chloro-4-ethoxybenzene (ortho to OEt), not your target (ortho to Cl).

  • Solution: To obtain 2-bromo-1-chloro-4-ethoxybenzene, you must change the synthetic route. We recommend chlorination of 2-bromophenetole . The ethoxy group will direct the chlorine para to itself (position 4), yielding the desired 1,2,4-substitution pattern.

Q3: The product has a persistent pink/red hue. A: This indicates the presence of molecular bromine or oxidized phenolic impurities.

  • Protocol: Wash the organic layer with 10% Sodium Bisulfite (NaHSO3) until the color dissipates, followed by a brine wash. If the color persists, filter the organic solution through a short pad of silica gel or activated charcoal.

Part 3: Tier 2 - Deep Dive Troubleshooting

Scenario A: Separation of Isomers (Close-Boiling Impurities)

Issue: You have a mixture of the target (1-Br, 2-Cl, 4-OEt) and the byproduct (e.g., 1-Br, 2-Cl, 6-OEt) that co-distill.

Technical Insight: Isomers of tri-substituted benzenes often have boiling point deltas of <5°C, rendering standard vacuum distillation ineffective. However, their dipole moments often differ significantly due to the vector addition of the polar C-Cl, C-Br, and C-O bonds.

Recommended Workflow: High-Resolution Flash Chromatography Do not rely on distillation. Use the polarity difference to your advantage.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard phase is sufficient; C18 is unnecessary unless purity >99.5% is required.
Mobile Phase Hexanes : Toluene (95:5) or Hexanes : DCM (90:10) Avoid Ethyl Acetate. Chlorinated solvents or aromatics provide better selectivity for halogenated isomers (π-π interactions).
Loading < 1% w/wLow loading is critical to prevent band broadening.
Detection UV @ 254 nm & 280 nmThe ethoxy group provides a strong UV chromophore.
Scenario B: Removal of Unreacted Starting Material

Issue: Residual 2-bromophenetole (from the chlorination route) is present.[4] Technical Insight: The starting material lacks the chlorine atom, making it slightly less lipophilic and significantly different in molecular weight.

Protocol: Vacuum Distillation (Kugelrohr or Vigreux) While isomers are hard to distill, the starting material (MW ~201) and product (MW ~235) have a sufficient boiling point gap (~15-20°C at reduced pressure).

  • Vacuum: High vacuum required (< 1 mmHg).

  • Temperature: Expect the starting material to distill at approx. 80-90°C (at 0.5 mmHg), while the product distills at 105-115°C.

  • Fractionation: Discard the "forerun" rigorously. Collect the main fraction only when the vapor temperature stabilizes.

Part 4: Validated Purification Workflow

The following diagram outlines the logical decision-making process for purifying crude 2-Bromo-1-chloro-4-ethoxybenzene.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench & Extraction (Wash w/ NaHSO3 & NaOH) Start->Quench TLC TLC Analysis (Hexane:DCM 9:1) Quench->TLC Decision1 Is SM present? TLC->Decision1 Distill Vacuum Distillation (<1 mmHg, remove forerun) Decision1->Distill Yes (SM > 5%) Decision2 Are Isomers present? Decision1->Decision2 No Distill->Decision2 Column Flash Chromatography (Hexane/Toluene Gradient) Decision2->Column Yes (Isomers Detected) Final Final Product (Clear/Pale Yellow Oil) Decision2->Final No (Pure) Column->Final

Caption: Decision logic for the purification of 2-Bromo-1-chloro-4-ethoxybenzene, prioritizing distillation for bulk SM removal and chromatography for isomer polishing.

Part 5: Detailed Experimental Protocols

Protocol 1: Low-Temperature Crystallization (For Solidification)

Although the compound is a liquid at RT, high-purity samples can sometimes be induced to crystallize at low temperatures to remove trace oils.

  • Dissolution: Dissolve 10 g of crude oil in 15 mL of Pentane (or Petroleum Ether).

  • Seeding: If a seed crystal is available, add it now. If not, scratch the side of the flask with a glass rod.

  • Cooling: Place the flask in a -20°C freezer for 24 hours.

  • Observation:

    • Result A (Crystals): Quickly filter through a chilled Buchner funnel. Wash with cold pentane (-78°C).

    • Result B (Oiling Out): If a second liquid phase forms at the bottom, decant the top layer (supernatant) which often contains impurities, and re-subject the oil to chromatography.

Protocol 2: Chemical Treatment for Phenolic Impurities

If the product degrades or hydrolyzes, phenols may form.

  • Dissolve crude material in Diethyl Ether.

  • Extract 3x with 1M NaOH (Phenols become water-soluble phenoxides).

  • Wash organic layer 1x with 1M HCl (to remove any amine bases if relevant, or simply to neutralize).

  • Wash 1x with Brine.

  • Dry over Anhydrous MgSO4.

  • Concentrate in vacuo.

References

  • Sigma-Aldrich. 1-Bromo-2-chloro-4-ethoxybenzene Product Analysis. Accessed 2026.[5] Link

  • PubChem. Compound Summary: 1-Bromo-2-chloro-4-ethoxybenzene. National Library of Medicine. Link

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. "Electrophilic Aromatic Substitution: Directing Effects." Oxford University Press. (General reference for directing group logic).
  • BenchChem. Purification of Halogenated Aromatics. Technical Support Guide. Link

Sources

how to remove unreacted starting material from 2-Bromo-1-chloro-4-ethoxybenzene

[1][2]

Executive Summary

Removing unreacted starting material (SM) from 2-Bromo-1-chloro-4-ethoxybenzene requires identifying the specific synthesis route used, as the chemical nature of the impurity dictates the purification strategy.[1][2]

This guide covers the two most common contamination scenarios:

  • Scenario A (The "Hard" Separation): Contamination with 1-Chloro-4-ethoxybenzene (4-Chlorophenetole).[1][2] This occurs during direct bromination.[1][2] Both molecules are neutral, lipophilic ethers with similar polarity.[1]

  • Scenario B (The "Easy" Separation): Contamination with 2-Bromo-4-chlorophenol .[1] This occurs during O-alkylation (ethylation).[1] The impurity is acidic, while the product is neutral.[2]

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, confirm your synthesis route to identify the impurity.[2]

PurificationLogicStartIdentify Synthesis RouteRouteARoute A: Bromination(Electrophilic Substitution)Start->RouteARouteBRoute B: O-Alkylation(Williamson Ether Synthesis)Start->RouteBImpurityAImpurity: 1-Chloro-4-ethoxybenzene(Neutral / Liquid / Lipophilic)RouteA->ImpurityAImpurityBImpurity: 2-Bromo-4-chlorophenol(Acidic / Solid / Polar)RouteB->ImpurityBMethodAProtocol 1: Fractional Distillation(Boiling Point Differential)ImpurityA->MethodAPrimary MethodMethodBProtocol 2: Melt Crystallization(Freezing Point Differential)ImpurityA->MethodBSecondary MethodMethodCProtocol 3: Caustic Scavenging(pKa Differential)ImpurityB->MethodCStandard Method

Figure 1: Decision matrix for selecting the appropriate purification protocol based on the synthesis precursor.

Part 2: Detailed Protocols

Protocol 1: Removal of Neutral SM (1-Chloro-4-ethoxybenzene)

Applicability: When the product was synthesized via bromination of 4-chlorophenetole.[1][2] Challenge: Both compounds are neutral ethers.[1] Silica chromatography is often inefficient due to overlapping Rf values.[1][2] Mechanism: Exploits the significant difference in molecular weight and boiling point (BP) introduced by the bromine atom (+79 Da).[1][2]

Quantitative Data: Physical Properties
CompoundMol.[1][2][3][4] WeightBoiling Point (Est.)Melting PointState (RT)
Impurity (SM) 156.61 g/mol ~212°C17°CLiquid
Target Product ~235.5 g/mol >255°C~40-45°CSolid/Low-melt Solid
Methodology: High-Vacuum Fractional Distillation[1][2]
  • Setup: Equip a round-bottom flask with a Vigreux column (at least 20cm) to increase theoretical plates. Connect to a high-vacuum manifold (<1 mmHg).[1][2]

  • Degassing: Stir the crude oil under weak vacuum for 20 minutes to remove residual solvents (DCM/Ethyl Acetate).

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collect the lower-boiling 1-chloro-4-ethoxybenzene.[1][2] At 1 mmHg, this will distill significantly lower than the product.[2]

    • Fraction 2 (Main): Once the temperature stabilizes at the higher plateau, collect the product.

  • Validation: Check fractions via GC-MS. The mass spectrum will show a clear distinction (M+ peak at 156 vs 234/236).[2]

Alternative: Melt Crystallization (Chilling)

Since the SM is a liquid at room temperature (MP 17°C) and the product is likely a solid, you can use solubility differentials.

  • Dissolve the crude mixture in a minimal amount of hot Ethanol or Methanol .

  • Cool slowly to 0°C.

  • If oiling out occurs (common with aryl ethers), scratch the glass to induce nucleation or seed with a pure crystal.[1][2]

  • Cool further to -20°C. The 1-chloro-4-ethoxybenzene should remain in the mother liquor while the brominated product crystallizes.

Protocol 2: Removal of Phenolic SM (2-Bromo-4-chlorophenol)

Applicability: When the product was synthesized via ethylation of a halophenol.[1][2] Mechanism: Exploits the acidity of the phenol (pKa ~8-10) vs. the neutral ether product.[1][2]

Methodology: Caustic Scavenging Wash

Note: Do not use this method if your product contains other base-sensitive groups (e.g., esters), though this specific ether is base-stable.[1][2]

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Diethyl Ether or Toluene). Avoid DCM if possible to prevent emulsion formation during basic washes.[1][2]

  • The Scavenge (Step-by-Step):

    • Wash 1: Extract with 1M NaOH (aq) (2 x Volume). The phenol deprotonates to form the water-soluble phenoxide salt.

    • Wash 2: Extract with 1M KOH if the phenol is sterically hindered (unlikely here, but good practice).[1]

    • Wash 3: Wash with Brine (Sat. NaCl) to remove residual base.[1][2]

  • Drying: Dry organic layer over anhydrous

    
    .
    
  • Concentration: Rotovap to dryness.[1][2] The residue should be free of phenolic starting material.[2]

Part 3: Troubleshooting & FAQs

Q1: I tried chromatography (Silica), but the spots are co-eluting. Why?

A: Halogenated aromatic ethers often have very similar dipole moments.[1][2] The difference in polarity between a Chloro- group and a Bromo- group is minimal on silica gel.[1][2]

  • Solution: Switch stationary phases. Use C18 (Reverse Phase) silica.[1][2] The separation in Reverse Phase is driven by lipophilicity (hydrophobicity).[1][2] The Bromine atom adds significant lipophilicity, causing the product to retain much longer on C18 than the non-brominated starting material.[2]

Q2: My product is an oil, but it's supposed to be a solid.

A: This "oiling out" is classically caused by the presence of the liquid starting material (1-chloro-4-ethoxybenzene) acting as a solvent impurity, depressing the melting point.[1][2]

  • Solution: Perform the High-Vacuum Distillation (Protocol 1) to strip the solvent-like impurity.[1][2] Once removed, the residue will likely solidify upon cooling or scratching.[2]

Q3: How do I confirm the removal of the Starting Material?

A:

  • For Protocol 1 (Neutral SM): GC-MS is the gold standard.[1][2] TLC is unreliable due to similar Rf values.[1][2] Look for the disappearance of the 156 m/z peak.[2]

  • For Protocol 2 (Phenolic SM): A simple TLC stain using Ferric Chloride (

    
    )  is effective.[1] Phenols turn purple/colored with 
    
    
    ; the ether product will not react.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2063971, 1-(Chloromethyl)-4-Ethoxybenzene (Analogous Physical Properties).[1][2] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Benzene, 1-chloro-4-ethoxy- (Infrared and Mass Spectral Data).[2] Retrieved from [Link][1]

effect of temperature on the stability of 2-Bromo-1-chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Bromo-1-chloro-4-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of 2-Bromo-1-chloro-4-ethoxybenzene. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Bromo-1-chloro-4-ethoxybenzene?

The stability of 2-Bromo-1-chloro-4-ethoxybenzene is primarily influenced by three main factors: temperature, light, and the presence of reactive chemical species.

  • Light (Photodegradation): Aromatic bromine compounds are known to be sensitive to UV light.[3] The energy from photons can induce the cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species. This can initiate a cascade of degradation reactions.

  • Chemical Incompatibility: Strong oxidizing agents, strong acids, and strong bases can react with 2-Bromo-1-chloro-4-ethoxybenzene, leading to its degradation. For instance, ether linkages can be cleaved under strongly acidic conditions.[4]

Q2: What are the recommended storage conditions for 2-Bromo-1-chloro-4-ethoxybenzene?

To ensure the long-term stability of 2-Bromo-1-chloro-4-ethoxybenzene, it is crucial to store it under appropriate conditions. Based on information for structurally similar compounds and general principles of chemical stability, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable for short-term storage.[5] For long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of any potential degradation reactions.Lower temperatures reduce the kinetic energy of molecules, slowing down decomposition processes.
Light Store in an amber or opaque container to protect from light.Prevents photodegradation initiated by UV radiation.[3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or if the compound is of very high purity.Minimizes the risk of oxidation.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination and reaction with container materials.
Q3: What are the potential degradation products of 2-Bromo-1-chloro-4-ethoxybenzene under thermal stress?

While specific experimental data for the thermal degradation of 2-Bromo-1-chloro-4-ethoxybenzene is not extensively published, we can predict the likely degradation products based on the chemistry of halogenated aromatic ethers.[2][6]

Potential Degradation Pathways:

  • Homolytic Cleavage of the C-Br and C-Cl bonds: This can lead to the formation of aryl radicals, which can then undergo various reactions, including abstraction of hydrogen atoms to form 1-chloro-4-ethoxybenzene or dimerization to form biphenyl derivatives.

  • Cleavage of the Ether Bond: The C-O bond in the ethoxy group can break, leading to the formation of 2-bromo-1-chlorophenol and ethylene.[4]

  • Dehydrohalogenation: Elimination of HBr or HCl is a common thermal decomposition pathway for halogenated hydrocarbons.

  • Formation of Polyhalogenated Dioxins and Furans: In the presence of oxygen and at elevated temperatures, there is a potential risk of forming polybrominated/chlorinated dibenzodioxins (PBDDs/PCDDs) and dibenzofurans (PBDFs/PCDFs), which are highly toxic.[7]

The following diagram illustrates potential thermal degradation pathways:

Thermal_Degradation_Pathways 2-Bromo-1-chloro-4-ethoxybenzene 2-Bromo-1-chloro-4-ethoxybenzene Aryl Radicals Aryl Radicals 2-Bromo-1-chloro-4-ethoxybenzene->Aryl Radicals C-Br / C-Cl Cleavage 2-bromo-1-chlorophenol 2-bromo-1-chlorophenol 2-Bromo-1-chloro-4-ethoxybenzene->2-bromo-1-chlorophenol Ether Cleavage Ethylene Ethylene 2-Bromo-1-chloro-4-ethoxybenzene->Ethylene Ether Cleavage Dehydrohalogenated Products Dehydrohalogenated Products 2-Bromo-1-chloro-4-ethoxybenzene->Dehydrohalogenated Products Elimination PBDDs/PCDDs & PBDFs/PCDFs PBDDs/PCDDs & PBDFs/PCDFs 2-Bromo-1-chloro-4-ethoxybenzene->PBDDs/PCDDs & PBDFs/PCDFs High Temp + O2 1-chloro-4-ethoxybenzene 1-chloro-4-ethoxybenzene Aryl Radicals->1-chloro-4-ethoxybenzene H-abstraction Biphenyl Derivatives Biphenyl Derivatives Aryl Radicals->Biphenyl Derivatives Dimerization TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis Weigh Sample Weigh 5-10 mg of sample Place in Pan Place in TGA pan Weigh Sample->Place in Pan Set Parameters Set temperature program (e.g., 25-600°C at 10°C/min) and atmosphere (N2) Place in Pan->Set Parameters Run TGA Run TGA experiment Set Parameters->Run TGA Plot Data Plot Weight % vs. Temperature Run TGA->Plot Data Determine Onset Determine onset of decomposition Plot Data->Determine Onset HPLC_Method_Development Start Start Forced Degradation Forced Degradation Start->Forced Degradation Acid Acid Hydrolysis Forced Degradation->Acid Base Base Hydrolysis Forced Degradation->Base Oxidation Oxidative Degradation Forced Degradation->Oxidation Heat Thermal Degradation Forced Degradation->Heat Light Photodegradation Forced Degradation->Light HPLC Method Development HPLC Method Development Acid->HPLC Method Development Base->HPLC Method Development Oxidation->HPLC Method Development Heat->HPLC Method Development Light->HPLC Method Development Analyze Samples Analyze stressed samples by HPLC HPLC Method Development->Analyze Samples Optimize Separation Optimize mobile phase, gradient, etc. Analyze Samples->Optimize Separation Validate Method Validate Method Optimize Separation->Validate Method End End Validate Method->End

Sources

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